

# A Comprehensive Technical Guide to N-(3-nitrophenyl)acetamide

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Compound of Interest		
Compound Name:	3'-Nitroacetanilide	
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An In-depth Review for Researchers, Scientists, and Drug Development Professionals

## **Compound Identification and Structure**

N-(3-nitrophenyl)acetamide, commonly referred to as **3'-nitroacetanilide** or m-nitroacetanilide, is an organic compound classified as a nitro derivative of acetanilide.[1][2] Its identity is formally established by the Chemical Abstracts Service (CAS) number 122-28-1.[1][3][4] The compound's structure features a central benzene ring substituted with an acetamide group (-NHCOCH<sub>3</sub>) and a nitro group (-NO<sub>2</sub>) at the meta position relative to each other.[1]

The systematic IUPAC name for this compound is N-(3-nitrophenyl)acetamide.[1][3][5] Other synonyms include 3-Nitro-N-acetylaniline, N-Acetyl-m-nitroaniline, and Acetamide, N-(3-nitrophenyl)-.[3][6]

Identifier	Value
IUPAC Name	N-(3-nitrophenyl)acetamide[1][3][5]
CAS Number	122-28-1[1][3][4]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub> [1][4]
Canonical SMILES	CC(=O)NC1=CC(=CC=C1)INVALID-LINK[O-] [1][3][5]
InChI Key	KFTYNYHJHKCRKU-UHFFFAOYSA-N[1][5]



# **Physicochemical Properties**

N-(3-nitrophenyl)acetamide typically presents as a beige, brown, or yellowish crystalline powder or solid.[6][7] It is soluble in organic solvents like ethanol, chloroform, and nitrobenzene, slightly soluble in hot water, and has very limited solubility in ether and cold water.[6]

Property	Value	Source(s)
Molecular Weight	180.16 g/mol	[1][4][8]
Appearance	Beige to brown crystalline powder	[7][8]
Melting Point	154-158 °C	
Boiling Point	312.97 °C (estimated)	
Density	1.340 g/cm <sup>3</sup>	
XLogP3	1.5	[8]
Topological Polar Surface Area	74.9 Ų	[8]
Hydrogen Bond Donor Count	1	[8]
Hydrogen Bond Acceptor Count	3	[8]

## **Synthesis and Experimental Protocols**

The most common laboratory synthesis of N-(3-nitrophenyl)acetamide involves the electrophilic aromatic substitution (nitration) of acetanilide. The acetamido group is an activating, ortho-, para-director. However, by performing the reaction at low temperatures, a significant amount of the meta-isomer can be produced alongside the ortho and para isomers. A more direct route involves the acetylation of m-nitroaniline with acetic anhydride.[8]

### **Experimental Protocol: Acetylation of m-Nitroaniline**

This method provides a regioselective route to the target compound.



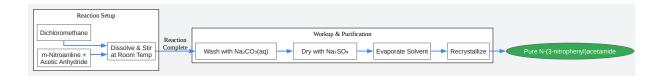
#### Materials:

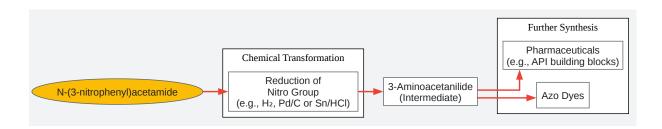
- m-Nitroaniline
- Acetic anhydride
- Dichloromethane (or other suitable solvent)
- Saturated sodium carbonate solution
- · Anhydrous sodium sulfate

#### Procedure:

- In a round-bottom flask, dissolve m-nitroaniline (1.0 equivalent) in dichloromethane under an inert atmosphere.
- Add acetic anhydride (1.2 equivalents) dropwise to the solution.
- Stir the reaction mixture at room temperature until the starting material (m-nitroaniline) is completely consumed, which can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium carbonate to neutralize any excess acetic acid.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Filter the mixture to remove the drying agent.
- Evaporate the solvent under reduced pressure to yield the crude N-(3-nitrophenyl)acetamide product.
- The crude product can be further purified by recrystallization, typically from an ethanol-water mixture, to obtain a pure crystalline solid.[9]







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## References

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